“7-Methyl-1H-indazol-5-ol” is a chemical compound that belongs to the class of indazole-containing derivatives . Indazoles are important nitrogen-containing heterocyclic compounds that consist of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They are known for their diverse biological activities and are used in various fields of medicinal chemistry .
The synthesis of indazole derivatives has been a subject of considerable interest due to their pharmacological importance . Various methods have been developed for the synthesis of indazole derivatives, including transition metal-catalyzed reactions and reductive cyclization reactions . For instance, a Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation has been described .
Indazoles usually contain two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole form is more thermodynamically stable than the 2H-indazole form, making it the predominant tautomer . The molecular formula of “7-Methyl-1H-indazol-5-ol” is C8H8N2O .
Indazole derivatives are known to exhibit a wide range of pharmacological activities, which has led to the development of numerous synthetic approaches to construct these heterocycles . The reactivity of indazoles is greatly influenced by their tautomerism .
The provided articles primarily focus on the synthesis of various derivatives of 7-Methyl-1H-indazol-5-ol, incorporating different functional groups and modifications to the core structure. These syntheses often involve multi-step reactions with specific reagents and conditions tailored to the desired derivative. For instance, the synthesis of BMS-694153, a potent CGRP receptor antagonist, involved the optimization of early leads to achieve desired potency, metabolic stability, and solubility []. Similarly, BMS-599626, a selective HER1/HER2 kinase inhibitor, was developed through structure-activity relationship studies focusing on 4-[1H-indazol-5-ylamino]pyrrolo[2,1-f][1,2,4]triazine-6-carbamates [].
The molecular structures of 7-Methyl-1H-indazol-5-ol derivatives have been analyzed using various spectroscopic techniques, including X-ray crystallography, NMR, and mass spectrometry. These analyses provide valuable insights into the spatial arrangement of atoms, bond lengths, and conformations, which are crucial for understanding their interactions with biological targets. For instance, the crystal structure of N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide revealed the presence of two independent molecules with different conformations in the asymmetric unit [].
Derivatives like HTL22562 and BMS-694153 have shown promising results as CGRP receptor antagonists for the acute treatment of migraine [, ]. These compounds demonstrate high potency, selectivity, metabolic stability, and favorable pharmacokinetic profiles, making them suitable for various administration routes.
BMS-599626, a potent and selective dual inhibitor of HER1 and HER2 kinases, exhibited robust in vivo activity in preclinical models of HER1 and HER2-driven tumors, making it a potential candidate for cancer treatment [].
ITP-2, a novel small molecule activator of Kv11.1 (hERG) channels, holds potential for treating acquired and congenital Long QT syndrome by modulating the activity of these cardiac ion channels [].
CFI-400945, a potent and orally active PLK4 inhibitor, demonstrated promising antitumor activity in preclinical models and was selected as a clinical candidate for cancer therapy [].
1-((S)-2-Aminopropyl)-1H-indazol-6-ol emerged as a potent and peripherally acting 5-HT2 receptor agonist with significant ocular hypotensive activity, suggesting its potential for treating ocular hypertension and glaucoma [].
2‐(1‐methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide analogs exhibited promising anticancer activity against a panel of cancer cell lines, particularly demonstrating high sensitivity against the CNS cancer cell line SNB-75 [].
Some 4,4'-((substituted phenyl)methylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives synthesized from 7-Methyl-1H-indazol-5-ol precursors displayed good antioxidant and antimicrobial activities in comparison to standard compounds []. Similarly, (E)-N’-Benzylidene-7-methyl-2-propyl-1H-benzo[d] imidazole-5-carbohydrazides, structurally related to 7-Methyl-1H-indazol-5-ol, showed potential antioxidant, anti-inflammatory, and analgesic properties [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: